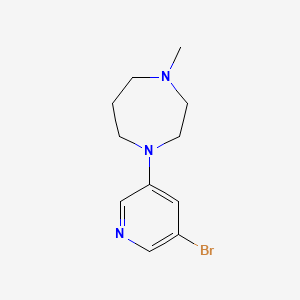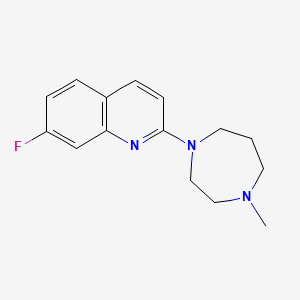
1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that features a brominated pyridine ring attached to a diazepane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane typically involves the bromination of pyridine derivatives followed by the formation of the diazepane ring. One common method includes the reaction of 5-bromopyridine with 4-methyl-1,4-diazepane under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
- Substituted pyridine derivatives.
- Pyridine N-oxides.
- Biaryl compounds.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring enhances its binding affinity to these targets, facilitating the inhibition or activation of biological pathways . The diazepane ring provides structural rigidity, which is crucial for maintaining the compound’s bioactivity.
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: Shares the bromopyridine moiety but differs in the amine group, leading to different reactivity and applications.
5-Bromopyridine-3-carboxylic acid: Another brominated pyridine derivative with distinct chemical properties and uses.
Uniqueness: 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane is unique due to its combination of a brominated pyridine ring and a diazepane structure, which imparts specific chemical reactivity and biological activity not found in other similar compounds .
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-3-2-4-15(6-5-14)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNVPPSUNPPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(Dimethylamino)methyl]phenyl]-(2,4-dimethylpiperazin-1-yl)methanone](/img/structure/B7612145.png)

![(2,4-Dimethylpiperazin-1-yl)-[2-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7612162.png)

![7-(4-Methyl-1,4-diazepan-1-yl)thieno[3,2-b]pyridine](/img/structure/B7612172.png)
![1-[2-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-6-fluorophenyl]ethanone](/img/structure/B7612175.png)

![2-[(6-chloroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7612189.png)

![[(2R)-1-(6-chloroquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7612195.png)


![(2,4-Dimethylpiperazin-1-yl)-[6-(furan-2-yl)-2-methylpyridin-3-yl]methanone](/img/structure/B7612216.png)

